molecular formula C15H14N2O6S B6412172 3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid CAS No. 1261936-43-9

3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid

Cat. No.: B6412172
CAS No.: 1261936-43-9
M. Wt: 350.3 g/mol
InChI Key: MXKOOEGMADVUPG-UHFFFAOYSA-N
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Description

3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is an organic compound with a complex structure that includes both sulfonamide and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by sulfonamide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and sulfonamide reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

  • 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 3-(N,N-Dimethylsulfamoylamino)phenylboronic acid

Comparison: 3-(3-N,N-Dimethylsulfamoylphenyl)-5-nitrobenzoic acid is unique due to the presence of both sulfonamide and nitro groups, which confer distinct chemical reactivity and potential applications. Similar compounds like 3-(N,N-Dimethylsulfamoyl)phenylboronic acid lack the nitro group, which limits their reactivity in certain types of chemical reactions.

Properties

IUPAC Name

3-[3-(dimethylsulfamoyl)phenyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-16(2)24(22,23)14-5-3-4-10(9-14)11-6-12(15(18)19)8-13(7-11)17(20)21/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOOEGMADVUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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